
5-氟-1,3-二氢苯并咪唑-2-酮
描述
5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a chemical compound with the molecular formula C7H5FN2O . It has an average mass of 152.126 Da and a monoisotopic mass of 152.038589 Da .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one include a molecular weight of 152.13 g/mol. Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.科学研究应用
Antiproliferative Compound
5FDBI is a potent antiproliferative compound that inhibits the proliferation of cancer cells . It has been shown to be a potent inhibitor of docetaxel and other anticancer drugs in cell assays .
Inhibition of Anticancer Drugs
5FDBI has been shown to be a potent inhibitor of docetaxel and other anticancer drugs in cell assays . This suggests that it could be used in combination with other drugs to enhance their anticancer effects.
Metabolic Transformations
5FDBI is metabolized through a number of metabolic transformations, including carbonylation and cyclization . These transformations yield different metabolites with different biological activities .
Production of Reactive Oxygen Species (ROS)
The antiproliferative activity of 5FDBI is also due to its ability to induce oxidative stress in cells by producing reactive oxygen species (ROS) . This can lead to cell death, making it a potential strategy for cancer treatment.
Inhibitory Effects on Cell Proliferation
The metabolites of 5FDBI have been found to have inhibitory effects on cell proliferation . This suggests that even the metabolites of 5FDBI could have potential therapeutic applications.
Pharmaceutical Testing
5FDBI can be used for pharmaceutical testing . Its high-quality reference standards ensure accurate results, making it a valuable tool in pharmaceutical research.
安全和危害
作用机制
Target of Action
5-Fluoro-1,3-dihydrobenzoimidazol-2-one (5FDBI) is a potent antiproliferative compound that primarily targets cancer cells . It has been shown to be a potent inhibitor of docetaxel and other anticancer drugs in cell assays .
Mode of Action
It is known to inhibit the proliferation of cancer cells . This suggests that it may interact with cellular targets involved in cell division and growth, thereby preventing the uncontrolled cell proliferation characteristic of cancer.
Biochemical Pathways
Given its antiproliferative effects, it is likely that it impacts pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
5FDBI is metabolized through a number of metabolic transformations, including carbonylation and cyclization These metabolic transformations suggest that it may be well-absorbed and distributed in the body, and its bioavailability may be influenced by these metabolic processes .
Result of Action
The primary result of 5FDBI’s action is the inhibition of cancer cell proliferation . This leads to a decrease in the growth and spread of cancer cells, which can potentially slow the progression of the disease.
属性
IUPAC Name |
5-fluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRTZDURJKZGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438115 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,3-dihydrobenzoimidazol-2-one | |
CAS RN |
1544-75-8 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

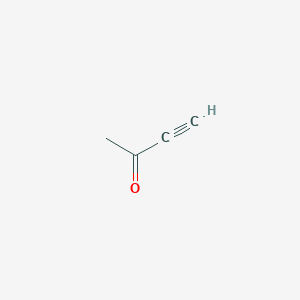
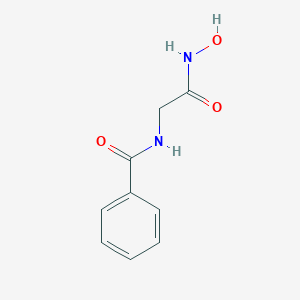
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)
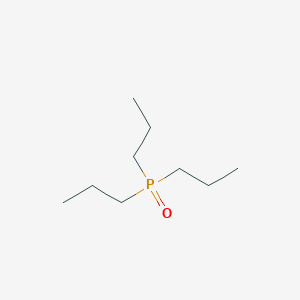


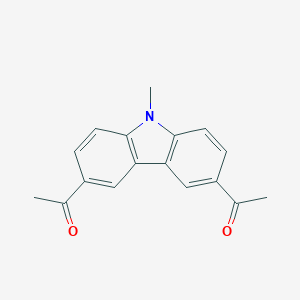
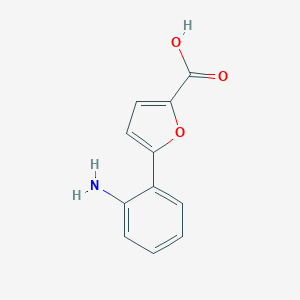
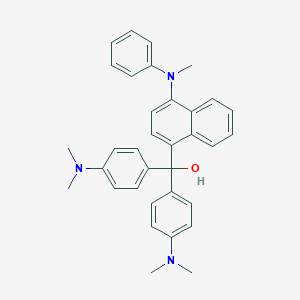
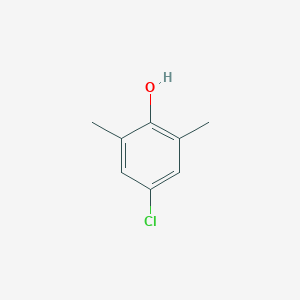

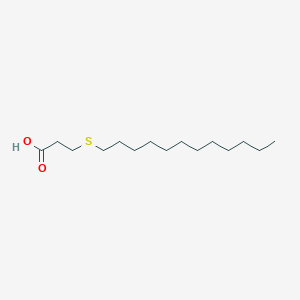
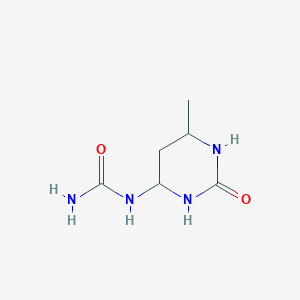
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)